Sandalore
Overview
Description
3-Campholenyl-2-butanol is a synthetic compound known for its sandalwood-like odor. It is a selective agonist for the olfactory receptor OR2AT4 and has been shown to prolong human hair growth ex vivo by decreasing apoptosis and increasing the production of the anagen-prolonging growth factor IGF-1 in the outer root sheath .
Mechanism of Action
Target of Action
Sandalore, a synthetic sandalwood odorant, is a selective agonist of the olfactory receptor OR2AT4 . This receptor plays a crucial role in various cellular processes, including the regulation of intracellular calcium and cyclic adenosine monophosphate (cAMP) levels .
Mode of Action
Upon binding to the OR2AT4 receptor, this compound induces an increase in the intracellular levels of calcium (Ca2+) and cAMP . This interaction triggers a series of intracellular events that lead to various physiological changes.
Biochemical Pathways
The activation of OR2AT4 by this compound leads to a rise in intracellular Ca2+ and cAMP levels . This increase is based on a cAMP-dependent signaling pathway . The elevated levels of these intracellular messengers can influence various biochemical pathways, leading to downstream effects such as decreased apoptosis and increased production of growth factors .
Result of Action
The stimulation of OR2AT4 by this compound has been shown to prolong human hair growth ex vivo . This is achieved by decreasing apoptosis (programmed cell death) and increasing the production of the anagen-prolonging growth factor IGF-1 . Additionally, this compound has been found to reduce the phagocytic capacity and release of proinflammatory cytokines in alveolar macrophages .
Biochemical Analysis
Biochemical Properties
Sandalore plays a significant role in biochemical reactions by interacting with olfactory receptor OR2AT4. This interaction induces an increase in intracellular calcium (Ca2+) and cyclic adenosine monophosphate (cAMP) levels in human keratinocytes . The binding of this compound to OR2AT4 triggers a cascade of intracellular signaling events that are crucial for various cellular functions.
Cellular Effects
This compound has notable effects on various cell types, particularly human keratinocytes and hair follicle cells. In keratinocytes, this compound promotes cell migration and proliferation, which are essential for wound healing and skin regeneration . Additionally, this compound has been shown to prolong the anagen phase of hair growth by decreasing apoptosis and increasing the production of insulin-like growth factor 1 (IGF-1) in hair follicle cells . These effects highlight this compound’s potential in dermatological applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with the olfactory receptor OR2AT4. This binding activates downstream signaling pathways involving Ca2+ and cAMP, leading to changes in gene expression and cellular behavior . The activation of OR2AT4 by this compound results in the upregulation of genes associated with cell proliferation and survival, thereby enhancing cellular functions such as wound healing and hair growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its activity over extended periods in vitro. Long-term exposure to this compound in cultured cells has shown sustained promotion of cell proliferation and hair growth
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes hair growth and enhances skin regeneration without adverse effects . At higher doses, potential toxic effects and threshold levels need to be carefully evaluated to ensure safety and efficacy. Studies have shown that optimal dosages of this compound can achieve desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The activation of OR2AT4 by this compound influences metabolic flux and metabolite levels in keratinocytes and hair follicle cells . These interactions play a crucial role in modulating cellular metabolism and ensuring proper cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure the proper localization and accumulation of this compound in target cells, such as keratinocytes and hair follicle cells . The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with OR2AT4. The targeting of this compound to specific cellular compartments is facilitated by post-translational modifications and targeting signals . These localization mechanisms are critical for this compound’s activity and its ability to modulate cellular functions effectively.
Preparation Methods
The preparation of 3-Campholenyl-2-butanol involves several synthetic routes. One common method includes the reaction of campholenic aldehyde with butanone in the presence of a catalyst and an alkaline substance under hydrogenation conditions . This method ensures the formation of the desired product with high yield and purity.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include additional purification steps to ensure the compound meets the required standards for commercial use.
Chemical Reactions Analysis
3-Campholenyl-2-butanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Campholenyl-2-butanol has several scientific research applications:
Chemistry: It is used as a model compound in studies involving olfactory receptors and synthetic odorants.
Biology: The compound’s ability to prolong hair growth ex vivo makes it a valuable tool in hair follicle research.
Medicine: Its role in decreasing apoptosis and increasing IGF-1 production has potential therapeutic implications for hair loss treatments.
Industry: Due to its sandalwood-like odor, it is used in the fragrance industry as a component in perfumes and other scented products
Comparison with Similar Compounds
3-Campholenyl-2-butanol is unique due to its selective agonist activity for the olfactory receptor OR2AT4 and its ability to prolong hair growth. Similar compounds include:
Sandalore: Another synthetic sandalwood odorant with similar olfactory receptor activity.
Sandal pentanol: A compound with a similar structure and odor profile but different receptor binding properties
These compounds share some functional similarities but differ in their specific receptor interactions and biological effects.
Properties
IUPAC Name |
3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h7,10,12-13,15H,6,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYMOTOXXHCHOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)CCC(C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
65113-99-7 | |
Record name | Sandalore | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65113-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sandalore | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | α,β,2,2,3-pentamethylcyclopent-3-ene-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SANDALORE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL3NL51UU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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